1,4-Pentadien-3-ol

描述

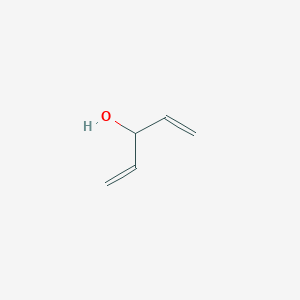

Structure

2D Structure

3D Structure

属性

IUPAC Name |

penta-1,4-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-5(6)4-2/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMWSAALRSINTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238922 | |

| Record name | Penta-1,4-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [MSDSonline] | |

| Record name | 1,4-Pentadien-3-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7918 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

922-65-6 | |

| Record name | 1,4-Pentadien-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penta-1,4-dien-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penta-1,4-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penta-1,4-dien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,4-Pentadien-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and bonding of 1,4-pentadien-3-ol (also known as divinylcarbinol). This simple yet reactive molecule serves as a valuable building block in organic synthesis. This document collates and presents its structural parameters, spectroscopic signature, and a detailed experimental protocol for its synthesis, catering to the needs of researchers in academia and the pharmaceutical industry.

Chemical Structure and Bonding

This compound, with the chemical formula C₅H₈O, is an unsaturated alcohol featuring a five-carbon chain with two terminal double bonds and a hydroxyl group at the central carbon.[1][2] Its IUPAC name is penta-1,4-dien-3-ol.[3] The presence of both alkene and alcohol functional groups dictates its chemical reactivity and complex conformational landscape.[4]

Molecular Structure

The core of this compound consists of a central sp³-hybridized carbon atom (C3) bonded to a hydroxyl group and two vinyl groups (-CH=CH₂). The vinyl groups contain sp²-hybridized carbon atoms. This arrangement allows for multiple possible conformations due to the rotation around the C-C and C-O single bonds.

dot```dot graph "1_4_pentadien_3_ol" { layout="neato"; node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10, color="#5F6368"];

// Atom nodes C1 [label="C", pos="0,1!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; C2 [label="C", pos="1,0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; C3 [label="C", pos="2,0!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; C4 [label="C", pos="3,0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; C5 [label="C", pos="4,1!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; O [label="O", pos="2.5,-1!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled]; H1 [label="H", pos="-0.5,1.5!"]; H2 [label="H", pos="0.5,1.5!"]; H3 [label="H", pos="1,-0.1!"]; H4 [label="H", pos="1.5,-0.5!"]; H5 [label="H", pos="3,-0.1!"]; H6 [label="H", pos="3.5,1.5!"]; H7 [label="H", pos="4.5,1.5!"]; H_O [label="H", pos="3,-1.3!"];

// Bonds C1 -- C2 [len=1.34]; C2 -- C3 [len=1.52]; C3 -- C4 [len=1.52]; C4 -- C5 [len=1.34]; C3 -- O [len=1.43]; C1 -- H1; C1 -- H2; C2 -- H3; C3 -- H4; C4 -- H5; C5 -- H6; C5 -- H7; O -- H_O;

// Double bonds C1 -- C2 [style=bold, color="#34A853"]; C4 -- C5 [style=bold, color="#34A853"]; }

Figure 2: Workflow for the synthesis of this compound.

Spectroscopic Data

The structure of this compound can be confirmed through various spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of the atoms in the molecule.

Table 2: ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.9 | ddd | 2H | H-2, H-4 |

| ~5.3 | dt | 2H | H-1a, H-5a (trans to C-H) |

| ~5.1 | dt | 2H | H-1b, H-5b (cis to C-H) |

| ~4.3 | m | 1H | H-3 |

| ~2.0 | d | 1H | OH |

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and concentration.

Table 3: ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-2, C-4 |

| ~115 | C-1, C-5 |

| ~75 | C-3 |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the hydroxyl and alkene functional groups.

Table 4: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | =C-H stretch (alkene) |

| 1645 | Medium | C=C stretch (alkene) |

| 1100-1000 | Strong | C-O stretch (secondary alcohol) |

| 990, 920 | Strong | =C-H bend (alkene out-of-plane) |

2.2.3. Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Possible Fragment Ion |

| 84 | Moderate | [M]⁺ (Molecular ion) |

| 67 | High | [M - OH]⁺ |

| 57 | High | [M - C₂H₃]⁺ (loss of vinyl) |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ (allyl cation) |

| 27 | High | [C₂H₃]⁺ (vinyl cation) |

dot

Figure 3: A possible fragmentation pathway for this compound.

Conclusion

This compound is a versatile molecule with a well-defined structure and predictable spectroscopic characteristics. This guide provides essential technical information, including a detailed synthesis protocol and tabulated data, to aid researchers in its use as a synthetic intermediate. The understanding of its bonding and reactivity is crucial for its application in the development of new chemical entities and pharmaceuticals.

References

An In-depth Technical Guide to 1,4-Pentadien-3-ol (CAS: 922-65-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Pentadien-3-ol, also known as divinylcarbinol, is a versatile unsaturated alcohol with the chemical formula C₅H₈O. Its unique structure, featuring a central hydroxyl group flanked by two vinyl groups, imparts significant reactivity, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectroscopic data, and key synthetic applications. Furthermore, it delves into the biological activities of its derivatives, particularly the 1,4-pentadien-3-one scaffold, and explores their mechanisms of action, offering insights for drug discovery and development. Detailed experimental protocols for its synthesis and key reactions are also presented.

Core Properties of this compound

This section summarizes the fundamental physical and chemical properties of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are compiled in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O | [1][2] |

| Molecular Weight | 84.12 g/mol | [1][2] |

| CAS Number | 922-65-6 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Mild, characteristic | [3] |

| Density | 0.865 g/mL at 25 °C | [4] |

| Boiling Point | 115-116 °C | [4] |

| Refractive Index (n20/D) | 1.445 | [4] |

| Flash Point | 32 °C (89.6 °F) - closed cup | [4] |

| Solubility | Soluble in water to some extent | [3] |

| Stability | Often stabilized with hydroquinone (e.g., 0.4%) | [4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Spectroscopy | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the vinyl and carbinol protons. The chemical shifts and coupling constants are crucial for confirming the structure. |

| ¹³C NMR | The carbon NMR spectrum shows distinct peaks for the different carbon environments within the molecule, including the two sp² carbons of the vinyl groups and the sp³ carbon bearing the hydroxyl group.[5] |

| Infrared (IR) | The IR spectrum exhibits a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group. Strong peaks around 1640 cm⁻¹ correspond to the C=C stretching of the vinyl groups. |

| Mass Spectrometry (MS) | The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.[6] |

Synthesis and Reactivity

This compound is a key intermediate in a variety of organic transformations, most notably the Nazarov cyclization.

Synthesis of this compound via Grignard Reaction

A common and effective method for the laboratory synthesis of this compound involves the reaction of a vinyl Grignard reagent with an appropriate carbonyl compound.

Experimental Protocol: Grignard Synthesis

-

Preparation of Vinyl Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, magnesium turnings are placed. The flask is flushed with dry nitrogen. A solution of vinyl bromide in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings with gentle heating to initiate the reaction. Once initiated, the reaction is maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Acrolein: The freshly prepared vinyl Grignard reagent is cooled in an ice bath. A solution of acrolein in anhydrous THF is then added dropwise, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Logical Relationship of Grignard Synthesis

Caption: Workflow for the synthesis of this compound.

Nazarov Cyclization

This compound is a classic substrate for the Nazarov cyclization, a powerful method for the synthesis of cyclopentenones. The reaction proceeds through a pentadienyl cation intermediate.[7]

Experimental Protocol: Nazarov Cyclization

-

Reaction Setup: this compound is dissolved in a suitable solvent, such as dichloromethane, in a round-bottom flask under a nitrogen atmosphere.

-

Acid Catalyst: A Lewis acid or a protic acid (e.g., ferric chloride, boron trifluoride etherate, or a mixture of phosphoric and formic acids) is added to the solution at a controlled temperature, often at 0 °C or room temperature.[8]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting crude product is purified by column chromatography on silica gel to afford the corresponding cyclopentenone.

Mechanism of the Nazarov Cyclization

Caption: Key steps in the Nazarov cyclization of this compound.

Biological Activities and Drug Development Potential of Derivatives

While this compound itself is primarily a synthetic intermediate, its oxidized counterpart, 1,4-pentadien-3-one, is a core scaffold in a variety of biologically active compounds, drawing inspiration from the natural product curcumin.[9][10]

Anticancer Activity

Derivatives of 1,4-pentadien-3-one have demonstrated significant cytotoxic activity against various cancer cell lines.[11][12]

Mechanism of Action: Studies on related diarylheptanoid-like compounds have shown that their anticancer effects can be mediated through the modulation of key signaling pathways. For instance, 1,7-bis(4-hydroxyphenyl)-1,4-heptadien-3-one has been shown to induce apoptosis in lung cancer cells by suppressing the PI3K/Akt pathway and activating the ERK1/2 pathway.[13]

Signaling Pathway: PI3K/Akt and ERK1/2 Modulation

Caption: Modulation of PI3K/Akt and ERK1/2 pathways by a 1,4-pentadien-3-one derivative.

Antibacterial and Antiviral Activities

Numerous studies have reported the synthesis and evaluation of 1,4-pentadien-3-one derivatives as potent antibacterial and antiviral agents.[9][14][15]

Mechanism of Action:

-

Antibacterial: The mode of action for some derivatives involves the disruption of the bacterial cell membrane, leading to cell lysis. This has been observed through techniques like scanning electron microscopy (SEM).[1][3]

-

Antiviral: The antiviral mechanism of certain derivatives against viruses like the tobacco mosaic virus (TMV) has been linked to their ability to bind to the viral coat protein, thereby inhibiting viral replication.[16]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 1,4-pentadien-3-one derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is then calculated as a percentage of the control (untreated) cells.

Conclusion

This compound is a valuable and reactive molecule with significant applications in organic synthesis. Its derivatives, particularly those based on the 1,4-pentadien-3-one scaffold, have emerged as a promising class of compounds with diverse biological activities, including anticancer, antibacterial, and antiviral properties. Further investigation into the mechanisms of action of these derivatives and the optimization of their structures could lead to the development of novel therapeutic agents. This guide provides a foundational understanding of the properties, synthesis, and biological potential of this compound and its derivatives for professionals in the fields of chemical and pharmaceutical research.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.org.za [scielo.org.za]

- 4. organicreactions.org [organicreactions.org]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | C5H8O | CID 70204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 8. thieme.de [thieme.de]

- 9. Synthesis and Antiviral Activity of Novel 1,4-Pentadien-3-one Derivatives Containing a 1,3,4-Thiadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of 1,4-pentadien-3-one derivatives containing triazine scaffolds [PeerJ] [peerj.com]

- 11. Design, Synthesis and Bioactivities of Novel 1,4-Pentadien-3-one Derivatives Containing a Substituted Pyrazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring [mdpi.com]

- 13. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Antiviral Activity of Novel 1,4-Pentadien-3-one Derivatives Containing a 1,3,4-Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Spectroscopic Profile of 1,4-Pentadien-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-pentadien-3-ol, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The spectroscopic data provides a detailed fingerprint of the molecular structure of this compound, confirming the presence of key functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the different types of protons and their neighboring environments. The spectrum for this compound was acquired in deuterated chloroform (CDCl₃).

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 5.95 - 5.80 | m | =CH- | |

| 5.30 - 5.10 | m | =CH₂ | |

| 4.60 - 4.50 | m | CH-OH | |

| 2.10 (broad) | s | -OH |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum was obtained in deuterated chloroform (CDCl₃).

| Chemical Shift (δ) (ppm) | Assignment |

| 138.5 | =CH- |

| 115.0 | =CH₂ |

| 72.0 | CH-OH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of this compound was obtained from a neat liquid sample.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 (broad) | Strong | O-H stretch (alcohol) |

| 3080 | Medium | =C-H stretch (alkene) |

| 1645 | Medium | C=C stretch (alkene) |

| 1420 | Medium | C-H bend (alkene) |

| 1010 | Strong | C-O stretch (alcohol) |

| 990, 920 | Strong | =C-H bend (alkene, out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The mass spectrum of this compound was obtained by electron ionization (EI).

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |

| 84 | 25 | [M]⁺ (Molecular Ion) |

| 83 | 100 | [M-H]⁺ |

| 57 | 85 | [M-C₂H₃]⁺ |

| 55 | 80 | [M-CHO]⁺ |

| 41 | 75 | [C₃H₅]⁺ |

| 39 | 60 | [C₃H₃]⁺ |

| 29 | 50 | [C₂H₅]⁺ |

| 27 | 90 | [C₂H₃]⁺ |

Experimental Protocols

The following sections describe the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.6 mL) in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048 scans.

-

Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) equipped with a diamond ATR accessory.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Data Format: Transmittance or Absorbance.

Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The volatile sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system.

Instrumentation: A GC-MS system (e.g., Agilent 7890B GC coupled to a 5977A MSD or equivalent).

GC Parameters:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

MS Parameters (Electron Ionization - EI):

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 20 - 200.

-

Scan Speed: Normal.

Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted and analyzed for its fragmentation pattern.

Visualization of Spectroscopic Data Correlation

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural features of this compound they help to identify.

Caption: Correlation of spectroscopic techniques with structural information for this compound.

An In-depth Technical Guide to the Synthesis of 1,4-Pentadien-3-ol from Acrolein and Vinylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-pentadien-3-ol, a valuable building block in organic synthesis, through the Grignard reaction of acrolein with vinylmagnesium bromide. This document details the experimental protocol, reaction mechanism, and key quantitative data associated with this transformation.

Introduction

This compound, also known as divinylcarbinol, is a key intermediate in the synthesis of various complex organic molecules and pharmaceutical compounds. Its bifunctional nature, possessing both a secondary alcohol and two terminal double bonds, allows for a wide range of subsequent chemical modifications. The Grignard reaction, a robust and versatile method for forming carbon-carbon bonds, provides an efficient route to this dienol starting from commercially available acrolein and vinylmagnesium bromide. This guide will describe the necessary procedures and expected outcomes for this synthesis.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via the nucleophilic addition of the vinyl Grignard reagent to the carbonyl carbon of acrolein. The reaction is a classic example of a 1,2-addition to an α,β-unsaturated aldehyde.

Reaction Scheme:

The reaction mechanism involves the nucleophilic attack of the carbanionic vinyl group from the Grignard reagent on the electrophilic carbonyl carbon of acrolein. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final product, this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is based on analogous reactions and may vary depending on specific experimental conditions.

| Parameter | Value | Reference |

| Reactants | ||

| Acrolein (C₃H₄O) | Molar Mass: 56.06 g/mol | |

| Vinylmagnesium Bromide | Typically used as a 1.0 M solution in THF | |

| Product | ||

| This compound (C₅H₈O) | Molar Mass: 84.12 g/mol | |

| Boiling Point: 115-116 °C | ||

| Density: 0.865 g/mL at 25 °C | ||

| Refractive Index (n20/D): 1.445 | ||

| Reaction Conditions | ||

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | |

| Reaction Temperature | 0 °C to room temperature | General Grignard reaction protocols |

| Work-up | Saturated aqueous ammonium chloride solution | General Grignard reaction protocols |

| Yield | ||

| Theoretical Yield | Dependent on the limiting reagent | |

| Expected Actual Yield | ~65% | Based on analogous reaction of acrolein with amylmagnesium bromide[1] |

Detailed Experimental Protocol

This protocol is adapted from standard procedures for Grignard reactions with aldehydes. All glassware should be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.

4.1. Materials

-

Vinylmagnesium bromide (1.0 M solution in THF)

-

Acrolein (freshly distilled)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and stirring bar

-

Ice bath

4.2. Procedure

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.

-

Grignard Reagent: The flask is charged with the desired amount of vinylmagnesium bromide solution via syringe. The solution is cooled to 0 °C using an ice bath.

-

Addition of Acrolein: A solution of freshly distilled acrolein in anhydrous THF is prepared in the dropping funnel. This solution is added dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is cooled again in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

-

Washing and Drying: The combined organic layers are washed with brine (saturated NaCl solution), dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

5.1. Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

5.2. Signaling Pathway (Reaction Mechanism)

Caption: Simplified mechanism of the Grignard reaction.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Divinylcarbinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinylcarbinol, systematically known as penta-1,4-dien-3-ol, is a versatile achiral secondary alcohol that serves as a crucial building block in modern organic synthesis. Its unique structure, featuring a hydroxyl group flanked by two vinyl groups, presents a platform for a variety of chemical transformations. The presence of two prochiral, enantiotopic vinyl groups makes it an exemplary substrate for asymmetric synthesis, allowing for the generation of chiral molecules with high enantiomeric purity.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of divinylcarbinol, detailed experimental protocols for its key reactions, and visual representations of its chemical behavior.

Physical Properties

Divinylcarbinol is a clear, colorless liquid at room temperature.[3][4] It is slightly soluble in water but miscible with common organic solvents.[4] A summary of its key physical and chemical identifiers is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | penta-1,4-dien-3-ol | [5][6] |

| Common Name | Divinylcarbinol | [3][7] |

| CAS Number | 922-65-6 | [3][5][8][9] |

| Chemical Formula | C₅H₈O | [3][5][8][9] |

| Molecular Weight | 84.12 g/mol | [6][8][10][11] |

| Appearance | Clear colorless liquid | [3][7] |

| Density | 0.865 g/mL at 25 °C | [3][10] |

| Boiling Point | 115-116 °C at 760 mmHg | [3][9][10] |

| Melting Point | 188.41 K (-84.74 °C) (calculated) | [10] |

| Flash Point | 30 °C (86 °F) | [7][9] |

| Refractive Index (n²⁰/D) | 1.445 | [3][7][10] |

| Solubility | Slightly soluble in water; miscible with common organic solvents. | [4] |

Chemical Properties and Reactivity

The chemical reactivity of divinylcarbinol is dominated by the presence of the two vinyl groups and the secondary alcohol. It is an achiral molecule possessing a mirror plane, but its two vinyl groups are enantiotopic.[1][2] This structural feature is pivotal, as it allows for desymmetrization through stereoselective reactions, yielding chiral products from an achiral starting material.

The most notable reaction of divinylcarbinol is the Sharpless asymmetric epoxidation . This reaction combines an initial asymmetric synthesis with a subsequent kinetic resolution to produce epoxy alcohols with exceptionally high levels of enantiomeric purity. The process involves the selective epoxidation of one of the two vinyl groups. The initial reaction, directed by a chiral catalyst, favors the formation of one enantiomer of the mono-epoxide.[1][2] As the reaction progresses, the catalyst selectively epoxidizes the unreacted vinyl group of the minor enantiomer at a much faster rate than the major enantiomer. This kinetic resolution effectively removes the minor enantiomer from the mixture by converting it to a bis-epoxide, thereby enriching the enantiomeric excess (ee) of the desired mono-epoxide product to >99%.[2]

Divinylcarbinol and its derivatives are also utilized in other significant organic transformations, including asymmetric dihydroxylation reactions and as precursors in the total synthesis of complex natural products.

Spectral Data

The following tables summarize the characteristic spectral data for divinylcarbinol.

¹H and ¹³C NMR Spectroscopy [9]

| ¹H NMR | ¹³C NMR |

| Assignment | Chemical Shift (ppm) |

| H-3 (-CHOH) | ~4.3 |

| H-2, H-4 (=CH-) | ~5.8-6.0 |

| H-1, H-5 (=CH₂) | ~5.1-5.3 |

| -OH | Variable |

Note: Specific peak multiplicities and coupling constants can be found in spectral databases. The data presented are approximate shifts.

Infrared (IR) Spectroscopy [5][7]

| Vibrational Mode | Frequency (cm⁻¹) |

| O-H stretch (alcohol) | ~3300-3400 (broad) |

| C-H stretch (sp²) | ~3080-3010 |

| C=C stretch (alkene) | ~1645 |

| C-O stretch (alcohol) | ~1050 |

Mass Spectrometry (MS) [5]

| m/z | Relative Intensity | Assignment |

| 84 | Moderate | [M]⁺ (Molecular Ion) |

| 83 | High | [M-H]⁺ |

| 55 | High | [M-CHO]⁺ or [C₄H₇]⁺ |

| 29 | High | [CHO]⁺ or [C₂H₅]⁺ |

Experimental Protocols: Sharpless Asymmetric Epoxidation

The following is a detailed methodology for the Sharpless asymmetric epoxidation of divinylcarbinol, adapted from Organic Syntheses.[1]

Materials and Equipment:

-

Round bottom flask, oven-dried

-

Magnetic stir bar

-

Septa

-

Schlenk line with nitrogen

-

Cannula

-

Ice/salt bath

-

Freezer (-20 °C)

-

Divinylcarbinol (1.00 equiv.)

-

Dichloromethane (DCM), anhydrous

-

Powdered 4 Å molecular sieves

-

(+)-Diisopropyl L-tartrate (DIPT) (0.18 equiv.)

-

Titanium tetraisopropoxide (Ti(Oi-Pr)₄) (0.16 equiv.)

-

Cumene hydroperoxide solution (80 wt%) (2.00 equiv.)

-

Acetone

-

Citric acid solution in water

-

Celite

-

Rotary evaporator

-

Short-path distillation apparatus

Procedure:

-

Setup: An oven-dried 1-L single-necked round bottom flask containing a magnetic stir bar and 10.0 g of powdered 4 Å molecular sieves is sealed with a rubber septum and cooled to room temperature under high vacuum before being filled with nitrogen.

-

Solvent Addition: 240 mL of anhydrous dichloromethane is transferred to the reaction flask via cannula.

-

Cooling: The resulting white suspension is cooled in an ice/salt bath to an internal temperature of -15 °C to -16 °C.

-

Reagent Addition: While stirring (300 rpm), (+)-diisopropyl L-tartrate (0.18 equiv.) is added, followed by freshly distilled titanium tetraisopropoxide (0.16 equiv.). The mixture is stirred for 15 minutes.

-

Oxidant Addition: A solution of cumene hydroperoxide (2.00 equiv.) is added dropwise over 5 minutes. The mixture is stirred for an additional 15 minutes.

-

Substrate Addition: Neat divinylcarbinol (1.00 equiv.) is added over 3 minutes, causing the colorless suspension to turn deep orange.

-

Reaction: The flask is sealed and placed in a -20 °C freezer for 5 days.

-

Workup: After 5 days, the flask is removed from the freezer. Acetone (200 mL) and a solution of citric acid in water are added. The mixture is stirred for 1 hour while warming to room temperature.

-

Filtration: The reaction mixture is filtered over Celite into a 2-L round bottom flask.

-

Purification: The filtrate is concentrated by rotary evaporation. The crude product is then purified by short-path distillation under vacuum to yield the pure epoxy alcohol.

Mandatory Visualizations

Caption: Experimental workflow for the Sharpless asymmetric epoxidation of divinylcarbinol.

Caption: Desymmetrization and kinetic resolution in the Sharpless epoxidation of divinylcarbinol.

Safety Information

Divinylcarbinol is a flammable liquid and vapor.[6][10] It is harmful if swallowed and may cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood, and sources of ignition should be avoided. Commercial preparations are often stabilized with hydroquinone.[10]

Conclusion

Divinylcarbinol (penta-1,4-dien-3-ol) is a fundamentally important C5 building block in synthetic organic chemistry. Its value is derived from its unique symmetrical, yet prochiral, structure which enables powerful asymmetric transformations like the Sharpless epoxidation. The detailed physical, chemical, and spectral data, along with established experimental protocols, underscore its utility for researchers and professionals in the field of chemical synthesis and drug development, facilitating the creation of complex chiral molecules from a simple, achiral precursor.

References

- 1. 1,4-Pentadiene | C5H8 | CID 11587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Pentadiene-3-ol [chembk.com]

- 3. 1,4-Pentadien-3-ol [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound(922-65-6) 1H NMR [m.chemicalbook.com]

- 8. This compound | C5H8O | CID 70204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound (CAS 922-65-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

Stability and Storage of 1,4-Pentadien-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Pentadien-3-ol, also known as divinyl carbinol, is a versatile bifunctional molecule featuring a secondary alcohol and two terminal vinyl groups. Its unique structure makes it a valuable building block in organic synthesis, particularly in the production of polymers, resins, and complex organic molecules such as pharmaceuticals and agrochemicals.[1] The presence of reactive double bonds, however, makes this compound susceptible to degradation, primarily through polymerization. This guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and methodologies for assessing its purity and degradation.

Chemical Stability

The stability of this compound is influenced by several factors, including temperature, light, and the presence of oxygen and incompatible materials. While stable under recommended storage conditions, its vinyl groups are prone to free-radical polymerization.[2] To counteract this, commercial preparations of this compound are typically supplied with a stabilizer.

Inhibition of Polymerization

The most common stabilizer for this compound and other vinyl monomers is hydroquinone.[3][4] Hydroquinone is a highly effective antioxidant that inhibits free-radical polymerization. The inhibition mechanism involves the reaction of hydroquinone with peroxy-free radicals, which are formed when oxygen reacts with free radicals in the monomer solution. This reaction forms stable compounds, effectively terminating the polymerization chain reaction.[5] Therefore, the presence of a small amount of oxygen can be beneficial for the inhibitory action of hydroquinone.

Incompatible Materials and Conditions to Avoid

To ensure the stability of this compound, contact with the following should be avoided:

-

Strong oxidizing agents: These can initiate polymerization and may lead to vigorous reactions.

-

Strong bases: May catalyze other degradation reactions.[5]

-

Heat, flames, and sparks: this compound is a flammable liquid with a flashpoint of approximately 30°C.[5][6] Elevated temperatures can also accelerate polymerization.

-

Sources of ignition: Vapors can form explosive mixtures with air.[2]

Recommended Storage and Handling

Proper storage and handling are critical to maintaining the quality and stability of this compound. The following conditions are recommended by various suppliers.

Quantitative Data on Storage and Stability

| Parameter | Recommended Condition | Rationale |

| Storage Temperature | 2-8°C[5][7][8] | To minimize the rate of potential degradation reactions and polymerization. |

| Atmosphere | Inert atmosphere (e.g., nitrogen, argon)[7] | To prevent oxidation and the formation of peroxides which can initiate polymerization. |

| Light Exposure | Store in a dark place[7] | To prevent photochemical reactions that could initiate polymerization. |

| Container | Tightly sealed containers | To prevent contamination and evaporation. Containers should be kept upright to prevent leakage. |

| Stabilizer | Typically contains 0.2% to 0.8% hydroquinone[3][4] | To inhibit free-radical polymerization. |

Experimental Protocols: Stability-Indicating Method Development

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and specifically measure the concentration of the active ingredient without interference from its degradation products, impurities, or other components in the sample.[9] The development of a SIAM for this compound is crucial for determining its shelf-life and understanding its degradation pathways.

Forced Degradation Studies

The first step in developing a SIAM is to perform forced degradation (stress testing) studies. This involves subjecting a solution of this compound to various stress conditions to generate potential degradation products.

Objective: To generate a sample containing this compound and its potential degradation products to be used for method development and validation. A degradation of 5-20% is typically targeted.

Stress Conditions:

-

Acid Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified period.

-

Base Hydrolysis: Treat a solution of this compound with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a specified period.

-

Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid or liquid sample of this compound to dry heat (e.g., 70°C) in an oven.

-

Photostability: Expose a solution of this compound to UV light.

Analytical Method Development and Validation

Method of Choice: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a suitable technique for the analysis of volatile compounds like this compound. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection can also be employed.

Protocol:

-

Chromatographic Conditions Development:

-

Select a suitable GC column (e.g., a polar capillary column for GC).

-

Optimize the temperature program (for GC) or mobile phase composition (for HPLC) to achieve good resolution between the peak for this compound and any peaks corresponding to degradation products.

-

-

Method Validation (as per ICH guidelines):

-

Specificity: Analyze the stressed samples to demonstrate that the method can distinguish this compound from its degradation products.

-

Linearity: Prepare a series of standard solutions of this compound at different concentrations and analyze them to demonstrate a linear relationship between concentration and response.

-

Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo or a mixture of its degradation products.

-

Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method by analyzing multiple preparations of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

-

Robustness: Evaluate the effect of small, deliberate variations in the method parameters (e.g., temperature, flow rate) on the results.

-

Visualizations

Caption: Factors influencing the stability of this compound.

Caption: Workflow for developing a stability-indicating method.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijsdr.org [ijsdr.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of enantiomerically pure divinyl- and diallylcarbinols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. chempoint.com [chempoint.com]

- 6. researchgate.net [researchgate.net]

- 7. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]

- 8. US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization - Google Patents [patents.google.com]

- 9. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the Hydroxyl Group in 1,4-Pentadien-3-ol: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Pentadien-3-ol, also known as divinylcarbinol, is an unsaturated secondary alcohol featuring a hydroxyl group positioned between two vinyl groups.[1] This unique structural arrangement imparts a versatile reactivity profile, where the hydroxyl group not only participates in typical alcohol reactions but also plays a crucial directing role in transformations involving the adjacent π-systems. This technical guide provides an in-depth analysis of the hydroxyl group's reactivity, detailing key transformations such as asymmetric epoxidation, oxidation, esterification, and substitution. The guide summarizes quantitative data, presents detailed experimental protocols, and utilizes diagrams to illustrate reaction pathways and mechanisms, serving as a comprehensive resource for professionals in organic synthesis and drug development.

Introduction

This compound (CAS 922-65-6) is a colorless to pale yellow liquid with the molecular formula C₅H₈O.[2][3] Its structure is characterized by a secondary alcohol functionality at the C-3 position, flanked by two terminal double bonds. The chemical behavior of the molecule is dictated by the interplay between the hydroxyl group and the two alkene moieties.[1] The hydroxyl group can be directly involved in reactions such as esterification and oxidation.[1] Concurrently, it exerts significant stereochemical control over reactions at the double bonds, such as asymmetric epoxidation and dihydroxylation, by coordinating with metal catalysts.[4][5] Furthermore, under acidic conditions, protonation of the hydroxyl group facilitates its departure as a water molecule, leading to the formation of a stabilized pentadienyl cation, a key intermediate in reactions like the Nazarov cyclization.[1]

Core Reactivity Pathways of the Hydroxyl Group

The reactivity of the hydroxyl group in this compound can be categorized into three primary modes: direct functional group transformation, a directing group for stereoselective synthesis, and a precursor for carbocation formation.

Caption: Key reactivity pathways of the hydroxyl group in this compound.

The Hydroxyl Group as a Director in Asymmetric Synthesis

The hydroxyl group is pivotal in achieving high stereoselectivity in reactions involving the two prochiral vinyl groups. By coordinating to a chiral catalyst, the hydroxyl group orients the substrate in the transition state, allowing for facial selectivity.

Sharpless Asymmetric Epoxidation: The Sharpless epoxidation of this compound is a well-studied example of desymmetrization.[6] The reaction uses a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide.[7] The reaction proceeds through an initial catalyst-controlled facial selectivity, which is then amplified by a subsequent kinetic resolution.[6] The desired monoepoxide enantiomer is "mismatched" for a second epoxidation, while the minor, undesired enantiomer is "matched" and reacts further to a bis-epoxide, thus enriching the enantiomeric excess (ee) of the desired product over time.[6] This process can yield the monoepoxide product in exceptionally high enantiomeric purity (>99% ee).[6]

Direct Transformations of the Hydroxyl Group

The hydroxyl group undergoes reactions typical of secondary alcohols.

-

Oxidation: The hydroxyl group can be oxidized to a ketone, yielding 1,4-pentadien-3-one.[2] This transformation is a standard procedure in organic synthesis, often employing reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).[8]

-

Esterification: In the presence of an acid catalyst, this compound reacts with carboxylic acids to form esters in a process known as Fischer esterification.[1][9] This reaction is an equilibrium process, typically driven to completion by using one reactant in excess or by removing water as it is formed.[9]

-

Substitution: The hydroxyl group can act as a leaving group, particularly after protonation in acidic media.[10] Bismuth-catalyzed direct substitution reactions have been reported, allowing for the displacement of the hydroxyl group with sulfonamides, carbamates, and carboxamides via an SN1 mechanism.[11][12]

Formation of Pentadienyl Cations

Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (H₂O). Its departure generates a resonance-stabilized pentadienyl cation.[1] This reactive intermediate is central to various synthetic applications, including the interrupted Nazarov cyclization to form biologically significant compounds like cyclopenta[b]indoles.[1]

Caption: Formation of the pentadienyl cation from this compound.

Quantitative Data Summary

The Sharpless asymmetric epoxidation of divinylcarbinol is highly effective due to the combination of asymmetric synthesis and kinetic resolution.[13]

| Reaction | Catalyst/Reagents | Temp (°C) | Time | Product | Yield (%) | ee (%) | Reference |

| Asymmetric Epoxidation | (+)-DIPT, Ti(Oi-Pr)₄, t-BuOOH | -20 | 12-24 h | (S)-1-((R)-oxiran-2-yl)prop-2-en-1-ol | 55-60 | >99.9 | [6] |

| Asymmetric Epoxidation | (-)-DIPT, Ti(Oi-Pr)₄, t-BuOOH | -20 | 12-24 h | (R)-1-((S)-oxiran-2-yl)prop-2-en-1-ol | 55-60 | >99.9 | [6],[13] |

Table 1: Summary of quantitative data for the Sharpless asymmetric epoxidation of this compound.

Experimental Protocols

Protocol for Sharpless Asymmetric Epoxidation

This protocol is adapted from the procedure for the synthesis of (S)-1-((R)-oxiran-2-yl)prop-2-en-1-ol.[6]

Caption: Experimental workflow for the Sharpless asymmetric epoxidation.

Methodology:

-

Apparatus Preparation: A 1-L round-bottom flask containing powdered 4 Å molecular sieves (10.0 g) is oven-dried at 160 °C overnight, then cooled to ambient temperature under high vacuum and filled with nitrogen.[6]

-

Solvent Addition: Anhydrous dichloromethane (240 mL) is transferred to the flask via cannula.[6]

-

Cooling: The flask is cooled in an ice/salt bath to an internal temperature of -15 °C.[6]

-

Reagent Addition: While stirring, (+)-diisopropyl L-tartrate (4.53 mL) is added, followed by freshly distilled titanium tetraisopropoxide (5.7 mL). The mixture is stirred for 15 minutes.[6]

-

Oxidant Addition: A solution of cumene hydroperoxide (80 wt%, 43.9 mL) is added over 5 minutes.[6]

-

Substrate Addition: this compound (divinylcarbinol) is added dropwise over 10 minutes, maintaining the internal temperature below -10 °C.[6]

-

Reaction: The flask is sealed, wrapped with parafilm, and placed in a -20 °C freezer for 12-24 hours.[6]

-

Workup: The reaction is quenched with water. The mixture is filtered through Celite, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[6]

-

Purification: The crude product is purified by flash column chromatography to yield the pure monoepoxide.[6]

General Protocol for Fischer Esterification

This protocol describes a general procedure for the synthesis of an ester from this compound.

Methodology:

-

Reactant Mixing: In a round-bottom flask, combine this compound (1.0 eq.), a carboxylic acid (1.0-1.2 eq.), and an excess of a suitable solvent (e.g., toluene).[9]

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[9]

-

Reaction: Heat the mixture to reflux. Water produced during the reaction can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product.[9]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude ester by column chromatography or distillation.

Caption: Mechanism of Fischer Esterification.[9]

Conclusion

The hydroxyl group of this compound is a highly versatile functional handle. Its reactivity extends beyond that of a typical secondary alcohol, enabling its participation in and direction of complex stereoselective transformations. Its ability to direct epoxidations, undergo standard functional group interconversions, and serve as a precursor to stabilized carbocations makes this compound a valuable and multifaceted building block in organic synthesis. A thorough understanding of these reactivity modes is essential for researchers aiming to leverage this molecule for the construction of complex targets in pharmaceuticals and materials science.

References

- 1. This compound (922-65-6) for sale [vulcanchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 1,4-戊二烯-3-醇 contains 0.4% hydroquinone as stabilizer, ≥96% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound | 922-65-6 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape: A Technical Guide to the Conjugated Diene System in 1,4-Pentadien-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic properties of the conjugated diene system in 1,4-pentadien-3-ol, also known as divinyl carbinol.[1] This compound serves as a valuable model system for understanding the behavior of conjugated π-systems and is a versatile building block in organic synthesis. Its electronic structure dictates its reactivity and spectroscopic characteristics, making a thorough understanding essential for its application in research and drug development.

Core Electronic and Physical Properties

This compound is a flammable and harmful liquid with the molecular formula C₅H₈O and a molecular weight of 84.12 g/mol .[1] Its structure features a hydroxyl group attached to a central carbon, which is flanked by two vinyl groups, creating a conjugated diene system. This conjugation is the primary determinant of its unique electronic properties.

| Property | Value | Source |

| Molecular Formula | C₅H₈O | [1] |

| Molecular Weight | 84.12 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Divinyl carbinol, Penta-1,4-dien-3-ol | [1] |

| CAS Number | 922-65-6 | [1] |

| Density | 0.865 g/mL at 25 °C | [2] |

| Boiling Point | 115-116 °C | [2] |

| Refractive Index | 1.445 at 20°C | [2] |

Spectroscopic and Electronic Data

The electronic properties of the conjugated diene in this compound can be probed using various spectroscopic and computational techniques. While specific experimental data for the isolated molecule is scarce in publicly available literature, theoretical calculations and empirical rules provide valuable insights.

| Parameter | Estimated/Calculated Value | Method |

| Estimated λmax | ~220 nm | Woodward-Fieser Rules |

| Calculated HOMO-LUMO Gap | Varies with computational method | Density Functional Theory (DFT) |

Note: The estimated λmax is based on the parent acyclic diene base value with substituent effects. The actual experimental value may vary depending on the solvent.

Experimental and Computational Protocols

UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of the π → π* transition in the conjugated diene system.

Methodology:

-

Sample Preparation: Prepare a series of dilute solutions of this compound in a UV-transparent solvent (e.g., ethanol, hexane). Concentrations should typically range from 10⁻⁴ to 10⁻⁶ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Sample Measurement: Record the absorbance of each prepared solution across a wavelength range of approximately 200-400 nm.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot a Beer-Lambert calibration curve (Absorbance vs. Concentration).

-

The molar absorptivity (ε) can be calculated from the slope of the calibration curve (Slope = ε × path length).

-

Cyclic Voltammetry

Objective: To investigate the redox properties of the conjugated system and estimate the HOMO and LUMO energy levels.

Methodology:

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).

-

Analyte Solution: Dissolve a known concentration of this compound in the electrolyte solution.

-

Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[3]

-

Measurement:

-

Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen.

-

Perform a cyclic voltammetry scan over a potential range sufficient to observe the oxidation and reduction events of the analyte.

-

Vary the scan rate to assess the reversibility of the electrochemical processes.[3]

-

-

Data Analysis:

-

Determine the onset potentials for oxidation (E_ox) and reduction (E_red).

-

Estimate the HOMO and LUMO energy levels using the following empirical equations (potentials vs. Fc/Fc⁺):

-

E_HOMO (eV) = - (E_ox + 4.8)

-

E_LUMO (eV) = - (E_red + 4.8)

-

-

Computational Chemistry (Density Functional Theory)

Objective: To calculate the molecular orbitals, HOMO-LUMO energy gap, and simulate the electronic absorption spectrum.

Methodology:

-

Molecular Structure Input: Build the 3D structure of this compound using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[4]

-

Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

-

Electronic Properties Calculation:

-

Calculate the energies of the molecular orbitals to determine the HOMO and LUMO levels and the resulting energy gap.

-

Perform a Time-Dependent DFT (TD-DFT) calculation to simulate the UV-Vis spectrum and predict the λmax of the electronic transitions.[5]

-

-

Data Analysis:

-

Visualize the HOMO and LUMO to understand the electron distribution in the frontier molecular orbitals.

-

Compare the calculated HOMO-LUMO gap and λmax with experimental or estimated values.

-

Reactivity and Logical Pathways

The electronic properties of the conjugated diene system in this compound are central to its chemical reactivity. A key transformation is the Nazarov cyclization, an acid-catalyzed electrocyclic reaction.

Nazarov Cyclization Workflow

The following diagram illustrates the logical workflow of the acid-catalyzed Nazarov cyclization of this compound.

Caption: Workflow of the Nazarov Cyclization of this compound.

Conclusion

The conjugated diene system of this compound imparts a rich set of electronic properties that are fundamental to its spectroscopic signature and chemical reactivity. While direct experimental quantification of all its electronic parameters remains an area for further investigation, a combination of empirical rules, established experimental protocols, and computational chemistry provides a robust framework for understanding and predicting its behavior. This knowledge is critical for leveraging this versatile molecule in the synthesis of complex organic structures, including those with potential applications in drug discovery and materials science.

References

An In-Depth Technical Guide to 1,4-Pentadien-3-ol: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of 1,4-pentadien-3-ol, also known as divinylcarbinol. While its initial discovery is not extensively documented in early chemical literature, this guide collates available historical context and presents detailed modern and historical synthetic protocols. Key quantitative data, including physical properties and spectroscopic data, are summarized for easy reference. Furthermore, this document explores the limited available information on the biological activity of this compound. Experimental methodologies for key reactions and characterization techniques are detailed to support further research and application in drug development and other scientific endeavors.

Introduction

This compound (CAS No. 922-65-6) is an unsaturated secondary alcohol with the chemical formula C₅H₈O. Its structure, featuring a hydroxyl group on the central carbon of a five-carbon chain with two terminal double bonds, makes it a versatile building block in organic synthesis. The presence of both a reactive hydroxyl group and two vinyl moieties allows for a variety of chemical transformations, including oxidation, hydrogenation, and addition reactions. Its synonym, divinylcarbinol, is frequently used in the chemical literature. This guide aims to provide a detailed technical resource on the history, synthesis, and known properties of this compound.

Discovery and History

The precise first synthesis of this compound is not clearly documented in a single seminal publication. However, its preparation and use as a chemical intermediate become apparent in the mid-20th century. A 1957 publication in The Journal of Organic Chemistry reports the synthesis of divinylcarbinol with a yield of 68.5%, indicating that its preparation was established by this time. The primary method for its synthesis has historically been the Grignard reaction, a powerful tool for carbon-carbon bond formation.

Synthesis of this compound

The most common and historically significant method for the laboratory-scale synthesis of this compound is the reaction of a vinyl Grignard reagent with an appropriate carbonyl compound. Two primary variations of this approach are prevalent: the reaction of vinylmagnesium bromide with acrolein and the reaction of two equivalents of vinylmagnesium bromide with ethyl formate.

Grignard Reaction with Acrolein

This method involves the 1,2-addition of a vinyl Grignard reagent to the carbonyl carbon of acrolein.

Experimental Protocol:

-

Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in anhydrous tetrahydrofuran (THF). A small amount of vinyl bromide is added to initiate the reaction, which is evidenced by heat evolution and bubble formation. The remaining vinyl bromide, dissolved in anhydrous THF, is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Acrolein: The freshly prepared vinylmagnesium bromide solution is cooled in an ice bath. A solution of acrolein in anhydrous THF is added dropwise to the stirred Grignard reagent. The reaction is exothermic and the temperature should be maintained below 20 °C.

-

Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Figure 1: Workflow for the synthesis of this compound via the Grignard reaction with acrolein.

Grignard Reaction with Ethyl Formate

An alternative approach involves the reaction of two equivalents of a vinyl Grignard reagent with one equivalent of ethyl formate. The first equivalent adds to the carbonyl group, and after the elimination of the ethoxide, the resulting aldehyde reacts with the second equivalent of the Grignard reagent.

Experimental Protocol:

-

Preparation of Vinylmagnesium Bromide: The Grignard reagent is prepared as described in section 3.1.

-

Reaction with Ethyl Formate: A solution of ethyl formate in anhydrous THF is added dropwise to a stirred solution of two equivalents of vinylmagnesium bromide at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The work-up and purification procedures are analogous to those described in section 3.1.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a mild, characteristic odor. It is sparingly soluble in water but soluble in common organic solvents.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O | [General Knowledge] |

| Molecular Weight | 84.12 g/mol | [General Knowledge] |

| CAS Number | 922-65-6 | [General Knowledge] |

| Boiling Point | 115-116 °C at 760 mmHg | [General Knowledge] |

| Density | 0.865 g/mL at 25 °C | [General Knowledge] |

| Refractive Index (n²⁰/D) | 1.445 | [General Knowledge] |

| Flash Point | 32 °C | [General Knowledge] |

Spectroscopic Data

The structure of this compound has been confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~5.8 (m, 2H, -CH=), ~5.2 (m, 4H, =CH₂), ~4.8 (m, 1H, -CH(OH)-), ~2.0 (br s, 1H, -OH) | [General Knowledge] |

| ¹³C NMR (CDCl₃) | δ ~139 (-CH=), ~115 (=CH₂), ~73 (-CH(OH)-) | [General Knowledge] |

| IR (neat) | ~3350 cm⁻¹ (br, O-H stretch), ~3080 cm⁻¹ (=C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~990 and 920 cm⁻¹ (C-H bend) | [General Knowledge] |

| Mass Spectrometry (EI) | m/z (%): 84 (M⁺), 67, 57, 41, 39 | [General Knowledge] |

Biological Activity and Metabolism

The biological activity of this compound itself has not been extensively studied. Much of the available research focuses on more complex derivatives, particularly those of 1,4-pentadien-3-one, which have been investigated for their potential anticancer, antiviral, and antibacterial properties.

However, a study on the mutagenicity of several related compounds included this compound. In the Ames test, which assesses the mutagenic potential of chemicals, this compound was found to be weakly positive in the Salmonella typhimurium strain TA100 with metabolic activation (S9 mix). This suggests that metabolites of this compound may have the potential to cause mutations.

The metabolic fate of this compound in biological systems is not well-defined. However, as an unsaturated allylic alcohol, it is plausible that its metabolism involves enzymes such as alcohol dehydrogenases and cytochrome P450 monooxygenases. These enzymes are known to metabolize a wide range of alcohols and xenobiotics. A possible metabolic pathway could involve the oxidation of the alcohol to the corresponding ketone, divinyl ketone, or epoxidation of one or both of the double bonds.

Figure 2: A generalized, hypothetical metabolic pathway for this compound.

It is important to note that this is a generalized pathway for unsaturated alcohols, and specific studies on the metabolism of this compound are needed to confirm these routes.

Applications in Research and Development

The primary application of this compound in research and drug development is as a versatile starting material for the synthesis of more complex molecules. Its two vinyl groups and a central hydroxyl group provide multiple reaction sites for building molecular complexity. For example, it is a key substrate in the Sharpless asymmetric epoxidation, a powerful method for producing chiral epoxides, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Conclusion

This compound, or divinylcarbinol, is a historically relevant and synthetically useful unsaturated alcohol. While its discovery is not pinpointed to a single event, its preparation via the Grignard reaction has been established for decades. This guide has provided a detailed overview of its synthesis, physicochemical properties, and the limited available information on its biological activity. The data and protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals who may utilize this versatile molecule in their work. Further investigation into the metabolism and biological effects of this compound is warranted to fully understand its potential toxicological profile and to expand its applications.

Methodological & Application

Experimental protocol for the synthesis of 1,4-pentadien-3-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1,4-pentadien-3-ol, a valuable unsaturated alcohol intermediate in organic synthesis. The protocol is based on a two-step Grignard reaction, commencing with the preparation of vinylmagnesium bromide, followed by its reaction with acrolein.

Quantitative Data Summary

| Parameter | Value | Reference |

| Overall Yield | 65-75% (estimated) | General Grignard reaction yields[1] |

| Purity (after distillation) | ≥96% | [2] |

| Boiling Point | 115-116 °C | |

| Density | 0.865 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.445 |

Experimental Protocols

The synthesis of this compound is achieved through a two-step process, as illustrated in the workflow diagram below. The first step involves the formation of a Grignard reagent, vinylmagnesium bromide. The second step is the nucleophilic addition of this Grignard reagent to acrolein, followed by an aqueous workup to yield the desired product.

Step 1: Preparation of Vinylmagnesium Bromide

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

-

Magnesium turnings (1.2 g-atoms)

-

Anhydrous tetrahydrofuran (THF) (470 mL total)

-

Vinyl bromide (1.3 moles)

-

Iodine crystal (optional, as an initiator)

-

Methyl iodide (optional, as an initiator)

Equipment:

-

2-L three-necked flask

-

Dry Ice-acetone reflux condenser

-

Mechanical stirrer

-

250-mL dropping funnel

-

Heating mantle

-

Nitrogen or Argon gas inlet

Procedure:

-

Apparatus Setup: Assemble the three-necked flask with the mechanical stirrer, dropping funnel, and reflux condenser. Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent. The apparatus should be flushed with an inert gas (nitrogen or argon).

-

Initiation of Reaction: Place the magnesium turnings in the flask and add enough anhydrous THF to cover them. Begin stirring and add approximately 5 mL of vinyl bromide. The reaction should initiate, as evidenced by a slight turbidity and gentle refluxing. If the reaction does not start, a small crystal of iodine or a few drops of methyl iodide can be added as an initiator.[3]

-